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Abstract
Pincer ligands have become a cornerstone of modern organometallic chemistry and catalysis,

offering a unique combination of stability and reactivity to the metallic center. Among these, the

POCOP ligand framework, characterized by a central aryl ring flanked by two phosphinite

groups connected via oxygen atoms, has garnered significant attention. This technical guide

provides an in-depth exploration of the history, development, synthesis, and diverse catalytic

applications of POCOP pincer complexes. We will delve into detailed experimental protocols for

their synthesis and catalytic use, present key performance data in a comparative format, and

visualize fundamental synthetic and catalytic pathways to offer a comprehensive resource for

professionals in the field.

Introduction: From PCP to POCOP
The journey of POCOP catalysts is intrinsically linked to the broader development of pincer

ligands. The progenitor of this ligand class is the PCP pincer, featuring a central aryl ring

connected to two phosphine donors via methylene bridges.[1] A close cousin, the POCOP
ligand, with the general formula [2,6-(OPR2)2C6H3], replaces the methylene linkers with

oxygen atoms.[1] This seemingly subtle modification significantly influences the electronic

properties and reactivity of the resulting metal complexes.
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Initially, the application of POCOP ligands was predominantly focused on late transition metals

like iridium, palladium, and nickel.[1][2] These complexes proved highly effective in a range of

catalytic transformations. However, a significant evolution in the field has been the more recent

extension of POCOP chemistry to early transition metals, such as titanium.[1][3] This

expansion was historically challenging because the traditional synthesis route, involving

oxidative addition of a C-H bond, is less favorable for early transition metals.[1] Overcoming

this hurdle has opened new avenues for reactivity and catalytic design.

Synthesis of POCOP Ligands and Metal Complexes
The synthesis of POCOP ligands is generally straightforward, often involving the direct reaction

of a substituted resorcinol or phloroglucinol with a chlorophosphine.[2][4] The subsequent

metalation to form the pincer complex can be achieved through various routes, including C-H

bond activation or salt metathesis.

General Synthesis Workflow
A common and effective method for synthesizing POCOP metal complexes involves a salt

metathesis route, starting with the synthesis of a lithiated POCOP ligand. This intermediate can

then be reacted with a suitable metal halide precursor.
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Caption: General workflow for POCOP metal complex synthesis via a lithiated intermediate.

Experimental Protocol: Synthesis of [tBuPOCOP]Li
This protocol is adapted from the synthesis of the lithiated tert-butyl substituted POCOP ligand.

[1]

Materials:

(tBuPOCOP)Br (1-bromo-2,6-bis(di-tert-butylphosphinoxy)benzene)

n-Butyllithium (nBuLi) solution

Anhydrous pentane
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Anhydrous diethyl ether

Schlenk flask and standard inert atmosphere equipment

Procedure:

To a cooled (-78 °C) solution of (tBuPOCOP)Br in diethyl ether, add a slight excess (e.g., 1.1

equivalents) of nBuLi solution dropwise.

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir

for an additional 2 hours.

Remove the solvent under vacuum to yield a solid residue.

Wash the residue with cold, anhydrous pentane to remove any unreacted starting materials

and byproducts.

Dry the resulting colorless solid under vacuum. The product, [tBuPOCOP]Li, can be isolated

in high yield (typically >95%).[1]

Store the product as a solid at low temperature (e.g., -40 °C) under an inert atmosphere to

prevent degradation.[1]

Catalytic Applications
POCOP metal complexes have demonstrated remarkable versatility, catalyzing a wide array of

chemical transformations. Their rigid pincer framework and tunable electronic properties,

achieved by modifying the phosphine substituents (R group), are key to their success.

Hydrosilylation of Aldehydes and Ketones
Iron and cobalt POCOP complexes are effective catalysts for the hydrosilylation of carbonyl

compounds, a crucial reaction for producing alcohols.[5][6] The iron hydride complex

(POCHOP)Fe(H)(PMe3)2 has been shown to effectively catalyze the hydrosilylation of various

aldehydes and ketones.[5] Similarly, cobalt dicarbonyl complexes like {2,6-

(iPr2PO)2C6H3}Co(CO)2 are active catalysts for this transformation.[6]
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Catalyst
Substra
te

Silane
Temp.
(°C)

Time (h)
Convers
ion/Yiel
d (%)

TON Ref.

(POCHO

P)Fe(H)

(PMe3)2

(1 mol%)

Benzalde

hyde

(EtO)3Si

H
50 1 >99 ~100 [7]

{2,6-

(iPr2PO)

2-4-

NMe2-

C6H2}Co

(CO)2

(0.33

mol%)

PhCHO
(EtO)3Si

H
100 1.5 99 ~300 [6]

{2,6-

(iPr2PO)

2C6H3}C

o(CO)2

(0.33

mol%)

PhCHO
(EtO)3Si

H
100 3 98 ~297 [6]

Table 1: Performance of Iron and Cobalt POCOP Catalysts in Aldehyde Hydrosilylation.

Hydroboration of Carbon Dioxide
The reduction of CO2 into value-added chemicals is a critical area of research. POCOP-nickel

complexes have emerged as highly efficient catalysts for the hydroboration of CO2 with

catecholborane (HBcat), reducing it to a methanol derivative (CH3OBcat).[8] Complexes with

bulky phosphine arms like tBu2P or iPr2P are particularly active, achieving high turnover

frequencies at room temperature and atmospheric pressure.[8]
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Catalyst (R
group in
POCOP)

Auxiliary
Ligand (X)

TOF (h-1) Conditions Ref.

iPr -SH 1908

Room Temp, 1

atm CO2,

benzene-d6

[8]

iPr -N3 1500

Room Temp, 1

atm CO2,

benzene-d6

[8]

tBu -SH 1260

Room Temp, 1

atm CO2,

benzene-d6

[8]

tBu -NCS 1116

Room Temp, 1

atm CO2,

benzene-d6

[8]

Table 2: Performance of POCOP-Nickel Catalysts in the Hydroboration of CO2.

It is proposed that the POCOP-Ni-X complexes act as pre-catalysts, generating a nickel

hydride species in situ, which is the true active catalyst for the reaction.[8]
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Caption: Proposed catalytic cycle for the hydroboration of CO2 by a POCOP-Ni pre-catalyst.
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Acceptorless Alcohol Dehydrogenation
Iridium POCOP complexes, such as (POCOP)IrH2, are highly effective catalysts for the

acceptorless dehydrogenation of alcohols to produce ketones and H2 gas.[9] This reaction is of

great interest for hydrogen storage and transfer hydrogenation applications. The mechanism is

understood to proceed through an (POCOP)IrH(OR) intermediate, followed by a rate-limiting β-

elimination step.[9] A surprising finding was that turnover frequencies were higher in more

dilute solutions, a phenomenon linked to the rate-limiting mass transfer of the H2 product away

from the catalytic center.[9]

Experimental Protocol: Catalytic Hydroboration of CO2
This generalized protocol is based on the methodology for the nickel-catalyzed hydroboration

of carbon dioxide.[8]

Materials:

POCOP-Nickel catalyst (e.g., [2,6-(iPr2PO)2C6H3]NiSH)

Catecholborane (HBcat)

Anhydrous, deuterated benzene (benzene-d6) for NMR monitoring

Internal standard (e.g., hexamethylbenzene)

Carbon dioxide (CO2) gas, atmospheric pressure

Flame-dried Schlenk flask and NMR tube

Procedure:

In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the POCOP-nickel

catalyst (e.g., 0.01 mmol), the internal standard (0.02 mmol), and benzene-d6 (4 mL).

Add catecholborane (e.g., 5.00 mmol, for a 1:500 catalyst-to-substrate ratio) to the flask.

Seal the flask and bubble CO2 gas through the solution for several minutes to ensure

saturation. Maintain a positive pressure of CO2.
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Stir the reaction mixture at room temperature.

Monitor the reaction progress by taking aliquots at regular intervals, quenching them, and

analyzing by 1H NMR spectroscopy to determine the consumption of HBcat and the

formation of the product, CH3OBcat, relative to the internal standard.

Calculate turnover frequency (TOF) based on the rate of product formation in the initial linear

regime of the reaction.

Future Outlook
The field of POCOP catalysis continues to expand. While initial work established their efficacy

in cross-coupling and dehydrogenation, recent developments have pushed them into new

territories, including small molecule activation (CO2) and even biological applications, where

their cytotoxic and antioxidant potentials are being explored.[8][10] The ease with which the

ligand's steric and electronic properties can be tuned suggests that POCOP catalysts will

remain a fertile ground for discovery, leading to catalysts with even greater activity, selectivity,

and broader substrate scopes for challenges in both industrial and pharmaceutical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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